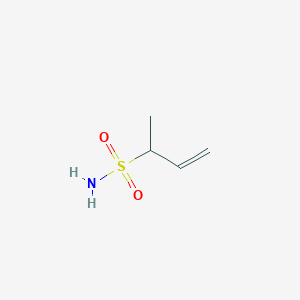
But-3-ene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-ene-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-ene-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of but-3-ene-2-amine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired sulfonamide product.
Another method involves the use of sodium sulfinates and amines. This environmentally friendly approach utilizes iodine-mediated reactions to form sulfonamides under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction between but-3-ene-2-amine and sulfonyl chloride is carried out. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
But-3-ene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted butene derivatives
Scientific Research Applications
But-3-ene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of but-3-ene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Sulfanilamide
- Sulfamethoxazole
- Sulfasalazine
Uniqueness
But-3-ene-2-sulfonamide is unique due to its specific butene chain, which imparts distinct chemical properties and reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C4H9NO2S |
|---|---|
Molecular Weight |
135.19 g/mol |
IUPAC Name |
but-3-ene-2-sulfonamide |
InChI |
InChI=1S/C4H9NO2S/c1-3-4(2)8(5,6)7/h3-4H,1H2,2H3,(H2,5,6,7) |
InChI Key |
MWPVJNNABPBADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















